molecular formula C13H11ClN4O2S B2442823 N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251594-96-3

N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No. B2442823
CAS RN: 1251594-96-3
M. Wt: 322.77
InChI Key: OPNGSSNHMJCFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a compound that belongs to the [1,2,4]triazolo[4,3-a]pyridine class . This class of compounds has been studied for their potential antiviral and antimicrobial activities . They have also been explored as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives involves aromatic nucleophilic substitution . The starting compound, 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine, is reacted with different amines and triazole-2-thiol to yield the new compounds .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyridine derivatives can be analyzed using techniques such as 1H NMR and mass spectra . For instance, the 1H NMR spectrum of a related compound showed multiple peaks, indicating the presence of various types of hydrogen atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridine derivatives are primarily related to their synthesis. As mentioned earlier, these compounds are synthesized via aromatic nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives can be determined using various analytical techniques. For example, the melting point of a related compound was found to be 188–189 °C .

Scientific Research Applications

Medicinal Chemistry and Drug Development

1,2,4-triazolo[1,5-a]pyridine, with its bridge-headed nitrogen atom, is commonly found in medicinal and biologically active compounds. Researchers have explored its potential as:

Type 2 Diabetes

These compounds may play a role in managing type 2 diabetes. Researchers explore their impact on glucose regulation and insulin sensitivity .

Hyperproliferative Disorders

1,2,4-triazolo[1,5-a]pyridines have shown promise in inhibiting cell proliferation. Their use in treating hyperproliferative disorders, including certain cancers, is an active area of study .

Material Sciences

Beyond medicinal applications, these compounds find use in material sciences. Their unique structure and properties make them valuable for designing functional materials, such as sensors, catalysts, and polymers .

Antifungal and Insecticidal Activity

While not directly related to human health, some derivatives of 1,2,4-triazolo[1,5-a]pyridine have demonstrated antifungal and insecticidal properties. These applications are relevant in agriculture and pest control .

Future Directions

The [1,2,4]triazolo[4,3-a]pyridine class of compounds has potential in various therapeutic areas, including antiviral, antimicrobial, and cancer immunotherapy . Future research could focus on improving the potency of these compounds, investigating their selectivity over other enzymes, and exploring their potential in other therapeutic areas .

properties

IUPAC Name

N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2S/c1-9-15-16-13-7-6-12(8-18(9)13)21(19,20)17-11-4-2-10(14)3-5-11/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNGSSNHMJCFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

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